Cabazitaxel-C13 -

Cabazitaxel-C13

Catalog Number: EVT-1533655
CAS Number:
Molecular Formula: C45H51D6NO14
Molecular Weight: 841.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cabazitaxel-C13 is a C13 labeled cabazitaxel. Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).
Overview

Cabazitaxel-C13 is a stable isotopic variant of cabazitaxel, a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III. This compound exhibits significant potential in cancer therapy due to its ability to inhibit the growth of various tumors. Unlike other taxane derivatives, cabazitaxel is particularly effective against multidrug-resistant tumors, as it is a poor substrate for the P-glycoprotein efflux pump, which is often responsible for drug resistance in cancer cells. The compound is known for its capability to penetrate the blood-brain barrier, expanding its therapeutic applications in treating central nervous system malignancies .

Source and Classification

Cabazitaxel is classified under the taxane family, which includes other well-known compounds such as paclitaxel and docetaxel. It is primarily sourced from yew trees, specifically through semi-synthetic methods that utilize precursors derived from these plants. Cabazitaxel-C13 serves as a labeled form used for pharmacokinetic studies and research applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of cabazitaxel involves several key steps, starting with 10-deacetylbaccatin III as a precursor. The process typically includes:

  1. Protection of Functional Groups: Initial protection of hydroxyl groups to prevent unwanted reactions during subsequent steps.
  2. Deprotection: Selective removal of protective groups at specific positions (C10 and C13) to yield intermediates.
  3. Methylation: Methylation at the C7 position to enhance the compound's pharmacological properties.
  4. Coupling Reactions: Formation of the final cabazitaxel structure through coupling with side chains that enhance activity and solubility.

The synthesis can be performed under controlled conditions using inert atmospheres (e.g., nitrogen) to prevent degradation of sensitive intermediates .

Molecular Structure Analysis

Structure and Data

Cabazitaxel-C13 has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity.

  • Molecular Formula: C45H51D6NO14
  • Molecular Weight: 841.97 g/mol
  • SMILES Notation: O=C(C1=CC=CC=C1)OC@H[C@]5([C@]3(C@HO[13CH3])C)[H]

This notation indicates the presence of various functional groups essential for its antineoplastic activity, including hydroxyl groups and ester linkages .

Chemical Reactions Analysis

Reactions and Technical Details

Cabazitaxel undergoes several chemical reactions during its synthesis and metabolic processing:

  • Hydrolysis: The ester bonds in cabazitaxel can be hydrolyzed in biological systems, leading to the release of active metabolites.
  • Oxidation-Reduction Reactions: These reactions play a crucial role in the metabolism of cabazitaxel, affecting its pharmacokinetics.
  • Conjugation Reactions: Phase II metabolic processes involve conjugation with glucuronic acid or sulfate, enhancing solubility and excretion.

These reactions are essential for understanding the drug's stability, efficacy, and safety profile in clinical applications .

Mechanism of Action

Process and Data

Cabazitaxel exerts its antitumor effects primarily through the stabilization of microtubules. By binding to tubulin, it prevents microtubule depolymerization, leading to:

  • Cell Cycle Arrest: Specifically at the G2/M phase, inhibiting mitosis.
  • Induction of Apoptosis: The disruption of normal cell division triggers programmed cell death pathways in cancer cells.

This mechanism is particularly effective against tumors that have developed resistance to other chemotherapeutic agents due to its unique interaction with microtubules .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White solid powder
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under proper storage conditions but sensitive to light and moisture.

These properties influence its formulation into pharmaceutical products and affect its bioavailability when administered .

Applications

Scientific Uses

Cabazitaxel-C13 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles.
  • Mechanistic Studies: Investigating the specific pathways through which cabazitaxel affects cancer cells.
  • Development of New Analogues: Exploring modifications that could enhance efficacy or reduce side effects.

Its unique properties make it a valuable tool in both preclinical and clinical research aimed at improving cancer therapies .

Introduction to Cabazitaxel-C13

Historical Development and Discovery of Cabazitaxel Analogues

Cabazitaxel emerged from systematic structure-activity relationship (SAR) investigations targeting taxane resistance. Researchers at Sanofi-Aventis screened over 450 synthetic taxane derivatives derived from 10-deacetylbaccatin III (10-DAB), a precursor sustainably sourced from Taxus needles. The discovery program prioritized compounds capable of evading P-glycoprotein (P-gp)-mediated efflux while maintaining potent tubulin binding [5] [9].

Table 1: Key Stages in Cabazitaxel Development

Development PhasePrimary ObjectiveCritical Finding
Preclinical Screening (1990s-2000s)Identify taxanes with P-gp evasionC7/C10 methoxylation reduces P-gp affinity
Structural OptimizationEnhance blood-brain barrier penetrationIncreased lipophilicity (logP 3.9 vs docetaxel's 3.2)
Resistance Model ValidationEfficacy in docetaxel-resistant tumorsSuperior activity in B16/TXT melanoma model
Clinical Translation (TROPIC Trial)Confirm clinical efficacy in mCRPC30% survival improvement vs mitoxantrone

The pivotal modification—methoxylation at C7 and C10 positions—proved transformative. Unlike earlier taxanes, cabazitaxel demonstrated near-equivalent cytotoxicity against docetaxel-sensitive cell lines (IC50 2.9-4.6 nM) and significantly enhanced potency in resistant lines (IC50 8.7 nM vs docetaxel's >100 nM). This pharmacodynamic advantage was confirmed in vivo using the B16/TXT resistance model, where cabazitaxel achieved 95% tumor growth inhibition versus 35% with docetaxel [5] [9].

Structural and Functional Classification within the Taxane Family

Taxanes constitute a diterpenoid class characterized by a tetracyclic core structure. Cabazitaxel-C13 shares the fundamental taxane skeleton but exhibits strategic modifications that redefine its biological interactions:

  • Core Taxonomy:
  • 1st Generation: Paclitaxel (C2 benzoate, C4 acetate, C5/C20 epoxide)
  • 2nd Generation: Docetaxel (C10 dehydroxylation, tert-butyloxycarbonyl at C3'N)
  • 3rd Generation: Cabazitaxel (C7/C10 methoxylation, preserved C13 side chain) [6] [9]

  • Molecular Drivers of Function:The C7/C10 di-methoxy configuration confers three key advantages:

  • Reduced P-gp Affinity: Methoxy groups decrease hydrogen bonding with P-gp substrate pockets, reducing efflux efficiency by 3.8-fold compared to docetaxel [5]
  • Enhanced Lipophilicity: Increased logP (3.9) promotes passive cellular uptake and blood-brain barrier penetration, with brain-plasma ratios of 0.48 vs docetaxel's 0.11 [5] [9]
  • Metabolic Stability: Methoxy groups impede cytochrome-mediated oxidation at C7/C10, prolonging half-life (terminal t½ = 95 hours vs docetaxel's 36 hours) [1] [7]

Table 2: Structural and Pharmacokinetic Comparison of Key Taxanes

PropertyPaclitaxelDocetaxelCabazitaxel
Molecular FormulaC₄₇H₅₁NO₁₄C₄₃H₅₃NO₁₄C₄₅H₅₇NO₁₄
C7 Functional GroupOHOHOCH₃
C10 Functional GroupOHHOCH₃
P-gp Substrate AffinityHighHighLow
LogP3.03.23.9
Primary Metabolic PathwayCYP2C8 > CYP3A4CYP3A4CYP3A4/5 (80-90%) > CYP2C8

The C13 side chain—shared among clinically used taxanes—remains essential for bioactivity. Its (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine configuration enables critical hydrogen bonding with β-tubulin's Arg369 and Asp26 residues, stabilizing the taxane-tubulin complex [9] [10].

Role of C13 Modifications in Antineoplastic Activity

The C13 position serves as the molecular anchor for the pharmacophore responsible for microtubule interactions. While cabazitaxel preserves docetaxel's C13 side chain, synthetic exploration of C13 modifications reveals structure-activity insights:

  • Synthetic Accessibility:Cabazitaxel synthesis employs 7,10-dimethyl-10-DAB as the baccatin core. C13 side-chain coupling uses either:(1) β-lactam methodology (Staudinger reaction)(2) Direct esterification with protected side-chain acidsYields range from 62-78%, with C13 epimerization as the primary side reaction [3] [6]

  • Biological Impact of C13 Variations:Recent studies demonstrate C13 tolerance for diverse alkenyl-containing groups without activity loss. Crucially, modifications at the C2 benzoyl position (e.g., 2-meta-N₃, 2-meta-MeO) preserve cytotoxicity against A549 and KB/VCR cell lines. This suggests the C13 microenvironment permits strategic modifications to optimize drug delivery while maintaining tubulin binding [3].

  • Resistance Mechanisms Addressed:Cabazitaxel overcomes two primary docetaxel resistance pathways:

  • Efflux-Mediated Resistance: Reduced P-gp affinity maintains intracellular concentrations 4.2-fold higher than docetaxel in MDR1-overexpressing cells [5]
  • Tubulin Mutations: Retained binding to β-tubulin mutants (e.g., β274Thr→Ile) due to supplementary hydrophobic interactions from C7/C10 methoxyls [9]

Table 3: Metabolic Pathways of Cabazitaxel vs. C13-Modified Analogues

Metabolic ParameterCabazitaxelC13-Alkenyl AnaloguesFunctional Implication
Primary CYP EnzymesCYP3A4/5 (80-90%)CYP3A4-dependentDrug-drug interaction risk
Metabolite Count20 identified metabolitesStructure-dependentVariable clearance routes
Fecal Excretion76%60-85%Biliary clearance dominance
Renal Excretion3.7%2.9-4.1%Minimal renal adjustment needed

Metabolically, cabazitaxel undergoes hepatic transformation (>95%) via CYP3A4/5, generating seven plasma metabolites. The C13 position remains intact during phase I metabolism, confirming its chemical stability. This contrasts with C13-alkenyl analogues where oxidation can occur at unsaturated sites, potentially altering clearance kinetics [1] [3].

Properties

Product Name

Cabazitaxel-C13

Molecular Formula

C45H51D6NO14

Molecular Weight

841.97

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]

Synonyms

;(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocycl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.